molecular formula C25H22Cl2N2O4 B10934555 1-(2,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

1-(2,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10934555
M. Wt: 485.4 g/mol
InChI Key: GJGIZXPAPSZZRZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two 2,4-dimethoxyphenyl groups and one 2,4-dichlorophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1-(2,4-dimethoxyphenyl)-3-(2,4-dichlorophenyl)propane-1,3-dione.

    Cyclization Reaction: The diketone undergoes cyclization with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy groups, converting them to carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the pyrazole ring or the chlorophenyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives with various functional groups

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with specific biological molecules.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole stands out due to its unique combination of dichlorophenyl and dimethoxyphenyl groups attached to the pyrazole ring. This specific arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced potency and selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H22Cl2N2O4

Molecular Weight

485.4 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C25H22Cl2N2O4/c1-30-16-6-8-18(24(12-16)32-3)21-14-23(19-9-7-17(31-2)13-25(19)33-4)29(28-21)22-10-5-15(26)11-20(22)27/h5-14H,1-4H3

InChI Key

GJGIZXPAPSZZRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)OC)OC)OC

Origin of Product

United States

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